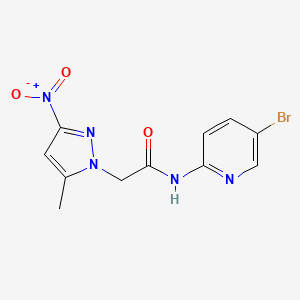
N-(5-bromopyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring substituted with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Nitration: The methyl group on the pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Bromination of Pyridine: The pyridine ring can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated pyridine and nitrated pyrazole can be coupled through a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
N-(2-Pyridyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the bromine and methyl substitutions.
N-(5-Chloro-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Contains a chlorine atom instead of a bromine atom.
Uniqueness
N-(5-Bromo-2-pyridyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the nitro group can undergo reduction to form amine derivatives.
Properties
Molecular Formula |
C11H10BrN5O3 |
|---|---|
Molecular Weight |
340.13 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H10BrN5O3/c1-7-4-10(17(19)20)15-16(7)6-11(18)14-9-3-2-8(12)5-13-9/h2-5H,6H2,1H3,(H,13,14,18) |
InChI Key |
IFORCHUKESXKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B14950749.png)
![(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone](/img/structure/B14950755.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)
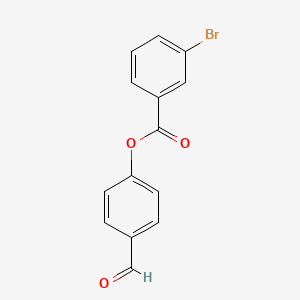
![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
![N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B14950780.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14950786.png)
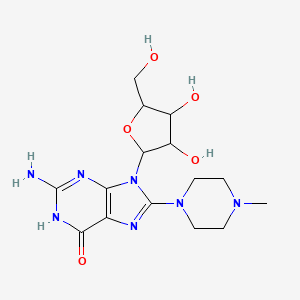

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)
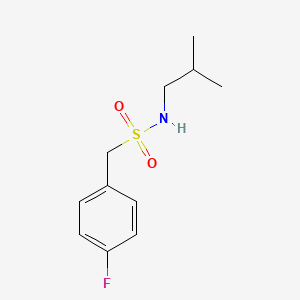
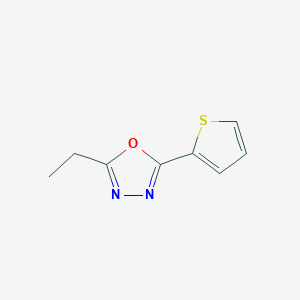
![Ethyl 4-(3-chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950821.png)
![propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B14950834.png)
